molecular formula C22H20ClFN2O3 B4573675 2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole

2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole

Cat. No.: B4573675
M. Wt: 414.9 g/mol
InChI Key: XZSGHXVHVQGRJQ-UHFFFAOYSA-N
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Description

2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C22H20ClFN2O3 and its molecular weight is 414.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.1146484 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

One notable application of compounds related to 2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole is in antimicrobial and antifungal treatments. Research has shown that synthesized compounds with similar structures exhibit significant in vitro antibacterial and antifungal activities against various strains. These compounds have demonstrated good to moderate activity against bacterial strains, and some have shown effectiveness as antimycobacterial agents comparable to standard drugs like ciprofloxacin and pyrazinamide (Pandya et al., 2019).

Antioxidant Properties

Certain derivatives of this chemical structure have been identified as potent antioxidants. For instance, research involving derivatives with chloro, hydroxyl, nitro, nitroso, and amino substituents has revealed significant antioxidant activities, with some compounds displaying higher activity than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Anti-Inflammatory and Cytotoxic Effects

Research on halogenated benzoxazole derivatives has shown promising anti-inflammatory and cytotoxic activities. These compounds, particularly those with chloro and fluoro substituents, have demonstrated significant activities against certain cancer cell lines and have shown potential as effective anti-inflammatory agents (Thakral et al., 2022).

Antitumor Properties

Some fluorinated derivatives related to this chemical structure have been explored for their antitumor properties. These compounds have shown potent cytotoxicity in vitro against sensitive human breast cancer cell lines, suggesting their potential use in cancer treatment (Hutchinson et al., 2001).

Properties

IUPAC Name

2-(6-chloro-1,3-benzodioxol-5-yl)-4-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O3/c1-13-18(11-26-8-2-3-19(26)14-4-6-15(24)7-5-14)25-22(29-13)16-9-20-21(10-17(16)23)28-12-27-20/h4-7,9-10,19H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSGHXVHVQGRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=C(C=C2Cl)OCO3)CN4CCCC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole
Reactant of Route 3
2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole
Reactant of Route 5
2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole
Reactant of Route 6
Reactant of Route 6
2-(6-chloro-1,3-benzodioxol-5-yl)-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole

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